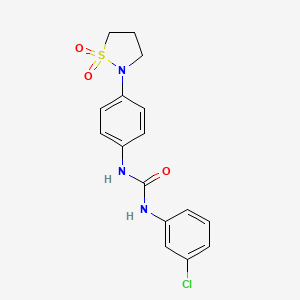![molecular formula C14H10N4O3 B2659696 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile CAS No. 94988-86-0](/img/structure/B2659696.png)
7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a SnO2/SiO2 catalyzed efficient and rapid protocol for the synthesis of pyrano[2,3-d]pyrimidinone derivatives by the three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature has been developed . Another study reported the synthesis of 7-amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitriles catalyzed by Choline chloride.ZnCl2 .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using FTIR, NMR (1H and 13C), and Mass spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of pyrano[2,3-d]pyrimidinone derivatives involves a three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the properties of 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile and 7-Amino-5-(4-bromo-5-methyl-2-thienyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-D]pyrimidine-6-carbonitrile have been reported .Scientific Research Applications
Efficient One-Pot Synthesis
The compound can be synthesized efficiently in a one-pot three-component process . This process involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature . The process is catalyzed by SnO2/SiO2 nanocomposite . This protocol has several advantages such as high yield, simple workup procedure, non-toxic, clean, and easy recovery and reusability of the catalytic system .
Catalyst in Multicomponent Synthesis
The compound can be prepared by the reaction of 4-bromobenzaldehyde with barbituric acid and malononitrile in the presence of isonicotinic acid as a catalyst . The prepared pyranopyrimidine as an amine was reacted with salicylaldehyde and FeCl2.4H2O to afford nano-Fe (4-bromo phenyl-salicylaldimine pyranopyrimidinedione) Cl2 .
Interaction with Enzymes
The presence of the pyrano pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .
Antiviral Activity
The compound has shown substantial antiviral activity . This makes it a potential candidate for the development of new antiviral drugs .
Pharmaceutical and Biological Activities
Compounds with a pyridine ring in their structure, such as 2-amino-3-cyano pyridines, have significant pharmaceutical and biological activities . These include IKK-β-inhibitors, A2A adenosine receptor, antagonists, antiviral, antimicrobial, antibacterial, antifungal, antitumor, antihypertensive, and anti-inflammatory .
Green Chemistry
Multicomponent reactions are significant strategies in green chemistry for the synthesis of organic compounds . The one-pot four-component reaction of aldehyde, malononitrile, substituted acetophenone, and ammonium acetate is one of the important protocols for the preparation of these biological compounds .
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been reported. For instance, the safety/hazards/toxicity information of 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile and 7-Amino-5-(4-bromo-5-methyl-2-thienyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-D]pyrimidine-6-carbonitrile have been reported .
Future Directions
properties
IUPAC Name |
7-amino-2,4-dioxo-5-phenyl-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(20)18-13(10)21-11(8)16/h1-5,9H,16H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRKKZHOOOURIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)

![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2659628.png)

![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)
